Dihexyl octylphosphonate
Description
Dihexyl octylphosphonate is an organophosphorus compound characterized by a central phosphorus atom bonded to an octyl group and two hexyl ester groups. Its structure can be represented as (Hexyl-O)₂-P(O)-Octyl. This compound belongs to the alkylphosphonate ester family, which is widely studied for applications in materials science, solvent extraction, and lubricant additives . These methods often involve reacting phosphoryl chloride with alcohols or organozinc reagents, followed by quenching with alcohols to form mixed or symmetric esters .
Properties
CAS No. |
14576-76-2 |
|---|---|
Molecular Formula |
C20H43O3P |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-dihexoxyphosphoryloctane |
InChI |
InChI=1S/C20H43O3P/c1-4-7-10-13-14-17-20-24(21,22-18-15-11-8-5-2)23-19-16-12-9-6-3/h4-20H2,1-3H3 |
InChI Key |
NSGCSTCBJJKWNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(=O)(OCCCCCC)OCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihexyl octylphosphonate can be synthesized through a transesterification reaction. This involves the reaction of dihexyl phosphonate with octanol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like toluene to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale transesterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dihexyl octylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The alkyl chains can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids
Reduction: Phosphine oxides
Substitution: Alkyl-substituted phosphonates
Scientific Research Applications
Dihexyl octylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biomolecule modifier and in drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of flame retardants, plasticizers, and anti-foaming agents
Mechanism of Action
The mechanism of action of dihexyl octylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to bind to specific proteins and enzymes makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Key Observations :
- Longer alkyl chains (e.g., dioctyl octylphosphonate) increase molecular weight and parachor (a measure of molecular volume), enhancing hydrophobicity but reducing stability during purification .
- Mixed esters (e.g., ethyl hexyl methylphosphonates) are synthesized via transesterification, suggesting flexibility in tailoring alkyl groups for specific applications .
Physical and Chemical Properties
Parachor values, which correlate with molecular volume and surface tension, are critical for comparing alkylphosphonates. indicates that parachors increase with alkyl chain length, making dioctyl octylphosphonate more hydrophobic than dihexyl hexylphosphonate . Stability varies significantly: dioctyl octylphosphonate decomposes readily during purification due to steric hindrance and weaker P–O bonds compared to phosphinates, whereas carbamoyl derivatives like DHDECMP exhibit higher stability for metal ion extraction .
Table 2: Key Physical Properties
Nanocrystal Surface Passivation
Octylphosphonate derivatives, such as those in CsPbBr₃ nanocrystals, form hydrogen-bonded networks that enhance stability and photoluminescence quantum yield (PLQY) by 300% compared to untreated samples. This is attributed to monodentate binding of P–O⁻ groups and interligand hydrogen bonding . Dioctyl octylphosphonate’s long alkyl chains improve ethanol tolerance, making it suitable for LED applications .
Solvent Extraction
Carbamoylmethylphosphonates like DHDECMP show high efficiency in extracting americium from nitric acid solutions due to their strong coordination with metal ions. In contrast, simple alkylphosphonates (e.g., dihexyl hexylphosphonate) lack functional groups for selective extraction .
Lubricant Additives
Phosphonate esters with shorter chains (e.g., dibutyl or dihexyl phosphites) are preferred for antioxidant and friction-modifying properties. Longer-chain derivatives like dioctyl octylphosphonate may face challenges in thermal stability .
Q & A
Q. What are the established protocols for synthesizing dihexyl octylphosphonate with high purity, and how can experimental reproducibility be ensured?
this compound is typically synthesized via a two-step esterification process: (1) reaction of octylphosphonic acid with hexanol under acidic catalysis (e.g., sulfuric acid) at 80–100°C, followed by (2) purification via vacuum distillation or column chromatography. To ensure purity (>98%), characterization should include P NMR to confirm esterification completion (δ = 25–35 ppm for phosphonate esters) and GC-MS to detect residual alcohol or acid byproducts . Reproducibility requires strict control of stoichiometric ratios (1:2 acid-to-alcohol), inert atmosphere (N), and documentation of solvent purity (e.g., anhydrous toluene). Experimental details must be explicitly reported, including reaction times, temperature gradients, and purification thresholds, per journal guidelines for replicability .
Q. How should researchers characterize the physicochemical properties of this compound, and what are the critical parameters for storage?
Key properties include:
- Solubility : Hydrophobic behavior in non-polar solvents (e.g., hexane, chloroform) but limited solubility in water (<0.1 mg/L at 25°C).
- Thermal stability : Decomposition temperature >200°C (TGA data recommended).
- Density : ~0.95–1.02 g/cm (pycnometer or oscillating U-tube method).
Storage requires amber glass containers under argon at 4°C to prevent hydrolysis. Stability tests (via H NMR monthly) should confirm absence of phosphonic acid peaks (δ = 10–12 ppm) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., 13^{13}13C NMR vs. IR) for this compound be resolved in structural elucidation?
Contradictions often arise from impurity interference or solvent effects. For example:
- IR carbonyl misinterpretation : Phosphonate esters lack a carbonyl group, so a ~1250 cm peak (P=O stretch) should dominate. If unexpected carbonyl signals appear (~1700 cm), assess solvent purity (e.g., acetone contamination).
- C NMR shifts : Compare with computational models (DFT calculations for expected chemical shifts) or use heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve ambiguous assignments. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What methodologies are optimal for analyzing this compound’s coordination behavior in metal extraction systems?
Use solvent extraction experiments with model metal ions (e.g., Eu, UO):
- Liquid-liquid extraction : Mix 0.1 M phosphonate in kerosene with aqueous metal nitrate (pH 2–6). Quantify metal partitioning via ICP-OES.
- Slope analysis : Vary phosphonate concentration logarithmically to determine stoichiometry (e.g., slope = 3 implies 3:1 ligand-to-metal ratio).
- Spectroscopic validation : EXAFS or FTIR to confirm phosphonate oxygen participation in metal coordination .
Q. How can researchers address discrepancies in solvent extraction efficiency data across studies?
Systematic variables to evaluate:
- pH dependence : Ensure buffered solutions (e.g., citrate/phosphate) to avoid protonation effects.
- Ionic strength : Use constant background electrolytes (e.g., 1 M NaNO) to minimize activity coefficient variations.
- Phase ratio : Report organic/aqueous phase volumes explicitly.
Meta-analysis of literature data using a standardized template (e.g., Table 1) can identify outlier conditions.
| Study | pH | [Ligand] (M) | % Extraction | Notes |
|---|---|---|---|---|
| A | 3.0 | 0.05 | 78% | 0.1 M NaNO |
| B | 3.5 | 0.10 | 65% | Unbuffered |
Contradictions often stem from unbuffered systems or inconsistent ionic strength .
Methodological and Reporting Guidelines
Q. What are the best practices for reporting this compound toxicity and waste management in academic publications?
- Toxicity screening : Follow OECD Guidelines 423 (acute oral toxicity) or 201 (algae growth inhibition). Report LD values and EC for aquatic organisms.
- Waste protocols : Neutralize waste with 10% NaOH, adsorb onto activated carbon, and incinerate at >850°C. Document disposal certifications from licensed facilities .
Q. How should computational studies (e.g., MD simulations) be designed to predict this compound’s behavior in lipid bilayers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
